
Butane-1-d(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butane-1-d(9ci) is a deuterated form of butane, where one of the hydrogen atoms is replaced by deuterium, a stable isotope of hydrogen. . The presence of deuterium makes it useful in various scientific studies, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Butane-1-d(9ci) typically involves the deuteration of butane. One common method is the catalytic exchange reaction, where butane is exposed to deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective replacement of hydrogen with deuterium .
Industrial Production Methods
Industrial production of Butane-1-d(9ci) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through distillation and other purification techniques .
化学反応の分析
Types of Reactions
Butane-1-d(9ci) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2), UV light or heat.
Major Products Formed
Oxidation: Butanone, butanoic acid.
Reduction: Butane.
Substitution: 1-chlorobutane, 1-bromobutane.
科学的研究の応用
Butane-1-d(9ci) has several applications in scientific research:
作用機序
The mechanism of action of Butane-1-d(9ci) involves the replacement of a hydrogen atom with deuterium, which affects the compound’s physical and chemical properties. Deuterium has a higher mass than hydrogen, leading to differences in bond strength and reaction kinetics. These differences are exploited in studies to gain insights into reaction mechanisms and metabolic pathways .
類似化合物との比較
Similar Compounds
Butane: The non-deuterated form of Butane-1-d(9ci), with the molecular formula C4H10.
Butane-2-d: Another deuterated form of butane, where the deuterium atom is located at the second carbon position.
Butane-1,4-d2: A compound with two deuterium atoms at the first and fourth carbon positions.
Uniqueness
Butane-1-d(9ci) is unique due to the specific placement of the deuterium atom at the first carbon position. This selective deuteration allows for precise studies of reaction mechanisms and metabolic pathways, providing valuable insights that are not possible with non-deuterated or differently deuterated compounds .
特性
分子式 |
C4H10 |
|---|---|
分子量 |
59.13 g/mol |
IUPAC名 |
1-deuteriobutane |
InChI |
InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D |
InChIキー |
IJDNQMDRQITEOD-MICDWDOJSA-N |
異性体SMILES |
[2H]CCCC |
正規SMILES |
CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


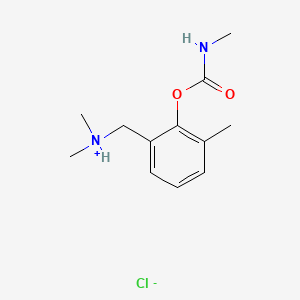
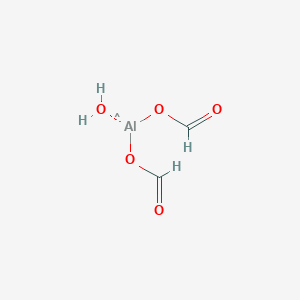
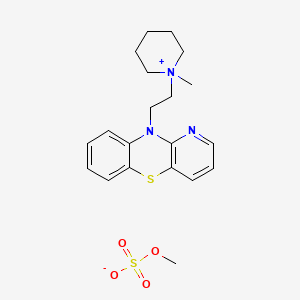
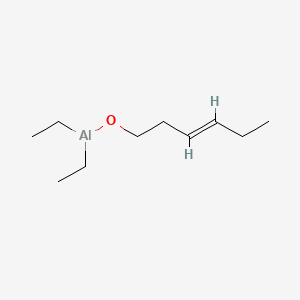
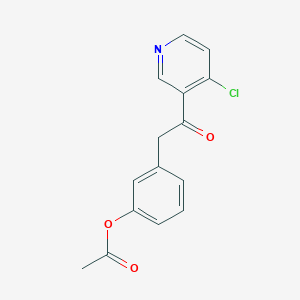
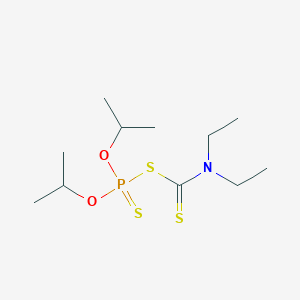
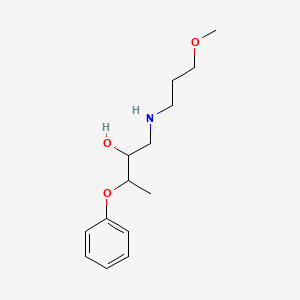
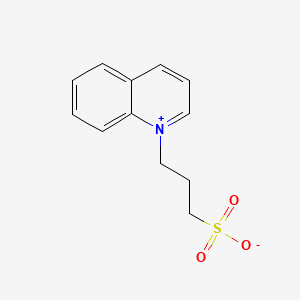
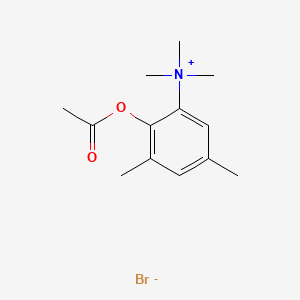
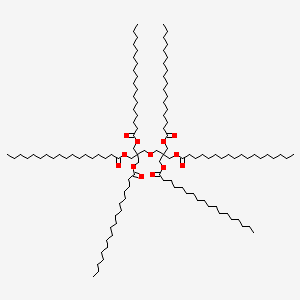
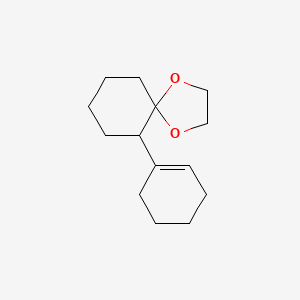
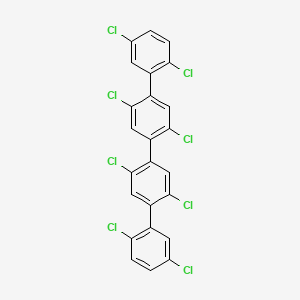
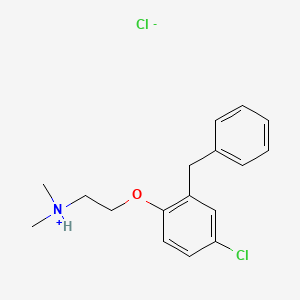
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
